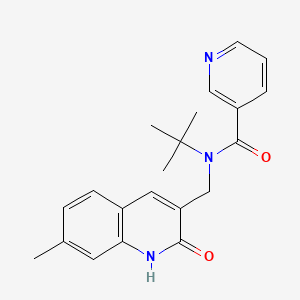
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, also known as BMN-673, is a potent PARP1/2 inhibitor that has gained significant attention in recent years due to its potential applications in cancer therapy. PARP1/2 inhibitors have shown promise in the treatment of various cancers, including breast, ovarian, and prostate cancer, by targeting DNA repair mechanisms.
Mecanismo De Acción
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide works by inhibiting PARP1/2, which are enzymes that play a crucial role in repairing damaged DNA. When DNA damage occurs, PARP1/2 is activated and recruits other proteins to the site of damage to repair it. By inhibiting PARP1/2, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, induce DNA damage, and increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide for lab experiments is its high potency and selectivity for PARP1/2. This makes it an ideal tool for studying the role of PARP1/2 in DNA repair and cancer therapy. However, one of the limitations of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is its high cost, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide. One area of research is the development of combination therapies that include N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide and other cancer drugs. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide. Additionally, there is a need for further research on the long-term safety and efficacy of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide in clinical trials.
Métodos De Síntesis
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-hydroxy-7-methylquinoline with tert-butyl chloroacetate, which results in the formation of tert-butyl-2-(quinolin-3-yl) acetate. The second step involves the reaction of tert-butyl-2-(quinolin-3-yl) acetate with 2-chloronicotinoyl chloride, which results in the formation of N-(tert-butyl)-N-((2-chloro-7-methylquinolin-3-yl)methyl)nicotinamide. The final step involves the reaction of N-(tert-butyl)-N-((2-chloro-7-methylquinolin-3-yl)methyl)nicotinamide with sodium borohydride, which results in the formation of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has shown significant potential in cancer therapy due to its ability to inhibit PARP1/2, which are enzymes that play a crucial role in repairing damaged DNA. By inhibiting PARP1/2, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide prevents cancer cells from repairing DNA damage, leading to their death. Several preclinical studies have shown that N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is effective in treating various cancers, including breast, ovarian, and prostate cancer.
Propiedades
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-8-15-11-17(19(25)23-18(15)10-14)13-24(21(2,3)4)20(26)16-6-5-9-22-12-16/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPUESIRLMGFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CN=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
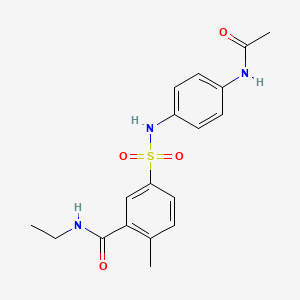
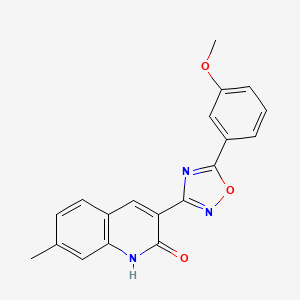
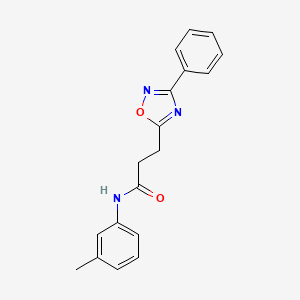
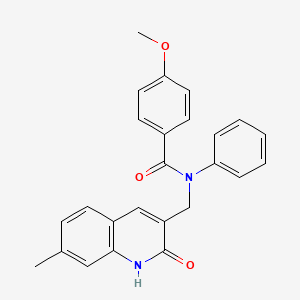
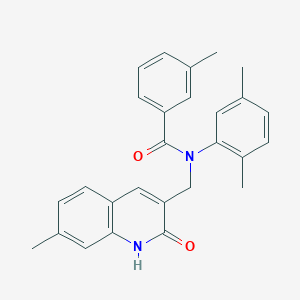

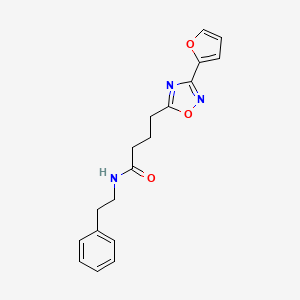
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)

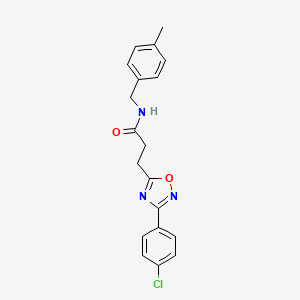
![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)

